3-(3-bromophenyl)-2-ethyl-1H-pyrazol-5-one
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Overview
Description
3-(3-Bromophenyl)-2-ethyl-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom on the phenyl ring and an ethyl group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-2-ethyl-1H-pyrazol-5-one typically involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-ethyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different pyrazole derivatives .
Scientific Research Applications
3-(3-Bromophenyl)-2-ethyl-1H-pyrazol-5-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-2-ethyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-ethyl-1H-pyrazol-5-one: Similar structure but with the bromine atom at the para position.
3-(3-Bromophenyl)-1H-pyrazol-5-one: Lacks the ethyl group on the pyrazole ring.
3-(3-Bromophenyl)-2-methyl-1H-pyrazol-5-one: Has a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
The presence of both the bromine atom on the phenyl ring and the ethyl group on the pyrazole ring makes 3-(3-bromophenyl)-2-ethyl-1H-pyrazol-5-one unique. This combination of substituents can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-ethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11BrN2O/c1-2-14-10(7-11(15)13-14)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
KGOPBMVFPCCELL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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